{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(furan-2-yl)methanone
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Overview
Description
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties. The uniqueness of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClNO3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C22H18ClNO3/c23-18-8-2-4-10-20(18)26-14-6-12-24-15-17(16-7-1-3-9-19(16)24)22(25)21-11-5-13-27-21/h1-5,7-11,13,15H,6,12,14H2 |
InChI Key |
OKCHGYVPUPRHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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